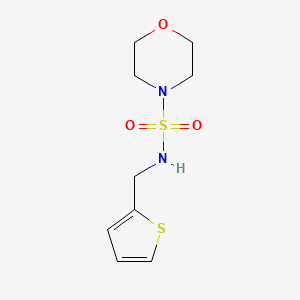![molecular formula C12H11BrN6O B7546632 2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole (referred to as BPTMEO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. BPTMEO belongs to the class of oxadiazoles, which are known for their diverse biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of BPTMEO is not fully understood. However, it is believed that BPTMEO exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. BPTMEO has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting the formation of new blood vessels (angiogenesis).
Biochemical and physiological effects:
BPTMEO has been shown to have minimal toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. BPTMEO has also been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders such as rheumatoid arthritis and asthma.
Advantages and Limitations for Lab Experiments
One advantage of using BPTMEO in lab experiments is its high purity and yield, which makes it suitable for various applications. However, one limitation of using BPTMEO is its relatively high cost compared to other compounds with similar biological activities.
Future Directions
There are several potential future directions for the research and development of BPTMEO. One direction is the optimization of the synthesis of BPTMEO to reduce its cost and increase its yield. Another direction is the development of new derivatives of BPTMEO with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of BPTMEO and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of BPTMEO involves the reaction of 4-bromobenzyl bromide with sodium azide to form 5-(4-bromophenyl)tetrazole. This intermediate is then reacted with ethyl chloroformate and triethylamine to yield BPTMEO. The synthesis of BPTMEO has been optimized to yield high purity and yield, making it suitable for various applications.
Scientific Research Applications
BPTMEO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. BPTMEO has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-[[5-(4-bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN6O/c1-2-10-14-15-11(20-10)7-19-17-12(16-18-19)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHNHIDMIZGXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2N=C(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)

![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B7546628.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)
